![molecular formula C9H9N3 B1617905 2,3-Dimetilpirido[2,3-b]pirazina CAS No. 7154-32-7](/img/structure/B1617905.png)

2,3-Dimetilpirido[2,3-b]pirazina

Descripción general

Descripción

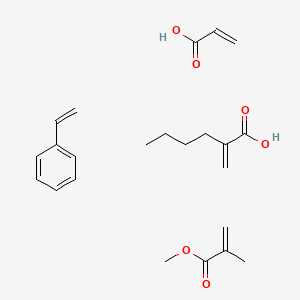

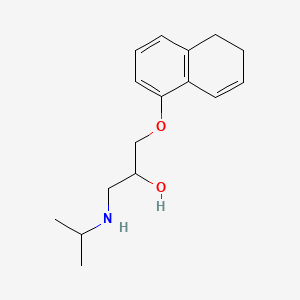

“2,3-Dimethylpyrido[2,3-b]pyrazine” is a heterocyclic organic compound . It has a molecular formula of C9H9N3 and an average mass of 159.188 Da .

Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives involves multicomponent reactions . The chemical structures of these compounds were ascertained by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations were also executed to obtain spectroscopic and electronic properties .Molecular Structure Analysis

The molecular structure of “2,3-Dimethylpyrido[2,3-b]pyrazine” was analyzed using various techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions of pyrido[2,3-b]pyrazine derivatives were studied using various techniques . Nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM), and density of states (DOS) analyses of molecules were accomplished .Physical and Chemical Properties Analysis

The physical and chemical properties of “2,3-Dimethylpyrido[2,3-b]pyrazine” were analyzed . Information like chemical properties, melting point, boiling point, density, molecular formula, molecular weight, and physical properties were obtained .Aplicaciones Científicas De Investigación

Detección electroquímica del ADN

Los compuestos basados en pirido[2,3-b]pirazina se han utilizado por primera vez en la detección electroquímica del ADN . Esta aplicación es significativa en el campo de la bioquímica y la biología molecular, donde la detección precisa y sensible del ADN es crucial.

Propiedades ópticas no lineales

Estos compuestos han mostrado notables contribuciones a las aplicaciones tecnológicas ópticas no lineales (NLO) . La óptica no lineal es la rama de la óptica que describe el comportamiento de la luz en medios no lineales, donde la densidad de polarización P responde de forma no lineal al campo eléctrico E de la luz.

Actividad antioxidante

Se ha observado actividad antioxidante in vitro en estos compuestos . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.

Actividad antiureasa

Estos compuestos también han demostrado actividad antiureasa . La ureasa es una enzima que cataliza la hidrólisis de la urea en dióxido de carbono y amoníaco. La enzima juega un papel importante en el ciclo del nitrógeno.

Inhibición de la quinasa

Los compuestos que contienen 2,3-disustituidos pirido[3,4-b]pirazina se han utilizado como inhibidores de la quinasa . Las quinasas son enzimas que modifican otras proteínas agregándoles químicamente grupos fosfato (fosforilación). La inhibición de ciertas quinasas puede ser beneficiosa para el tratamiento de enfermedades como el cáncer.

Tratamiento del infarto de miocardio

Los compuestos heterocíclicos con un núcleo de pirido[2,3-b]pirazina se han explorado para el tratamiento del infarto de miocardio . El infarto de miocardio, comúnmente conocido como ataque cardíaco, ocurre cuando el flujo sanguíneo disminuye o se detiene en una parte del corazón, lo que causa daño al músculo cardíaco.

Inhibidores de la dipeptidil peptidasa IV

Estos compuestos también se han explorado como inhibidores de la dipeptidil peptidasa IV para el tratamiento de la diabetes tipo 2 . La dipeptidil peptidasa-4 es una enzima que participa en el metabolismo de la glucosa. Desempeña un papel importante en la secreción de insulina del cuerpo en respuesta a la glucosa.

Tratamiento del cáncer de páncreas

Los compuestos que contienen 2,3-disustituidos pirido[3,4-b]pirazina se han utilizado en el tratamiento del cáncer de páncreas . El cáncer de páncreas es uno de los cánceres más letales con opciones terapéuticas limitadas.

Safety and Hazards

Direcciones Futuras

The pyrido[2,3-b]pyrazin based heterocyclic compounds have shown remarkable contributions towards nonlinear optical (NLO) technological applications . These compounds are utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity . This suggests potential future directions in these areas.

Mecanismo De Acción

Target of Action

2,3-Dimethylpyrido[2,3-b]pyrazine is a heterocyclic compound that has been shown to exhibit a wide range of biological applications .

Mode of Action

For instance, inhibition of PI3K isozymes can disrupt signal transduction pathways, affecting cell growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by 2,3-Dimethylpyrido[2,3-b]pyrazine are likely related to its targets. Inhibition of PI3K isozymes can affect multiple signaling pathways, including those involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Result of Action

The molecular and cellular effects of 2,3-Dimethylpyrido[2,3-b]pyrazine’s action would depend on its mode of action and the specific biochemical pathways it affects. For instance, if the compound inhibits PI3K isozymes, it could lead to reduced cell growth and proliferation . The compound has also been utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant and antiurease activity .

Análisis Bioquímico

Biochemical Properties

2,3-Dimethylpyrido[2,3-b]pyrazine has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit remarkable contributions towards nonlinear optical (NLO) technological applications . The specific enzymes, proteins, and other biomolecules it interacts with are not clearly defined in the literature.

Cellular Effects

The effects of 2,3-Dimethylpyrido[2,3-b]pyrazine on various types of cells and cellular processes are not well-documented. Pyrazine derivatives have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Molecular Mechanism

The molecular mechanism of action of 2,3-Dimethylpyrido[2,3-b]pyrazine is not clearly understood. It is known that pyrazine derivatives can act as kinase inhibitors

Propiedades

IUPAC Name |

2,3-dimethylpyrido[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-7(2)12-9-8(11-6)4-3-5-10-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSBLMVKFMRPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291145 | |

| Record name | 2,3-dimethylpyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7154-32-7 | |

| Record name | 2,3-Dimethylpyrido[2,3-b]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7154-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 73507 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000736808 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dimethylpyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[[2-chloro-4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1617830.png)

![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B1617836.png)

![3-[(4-Chloro-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B1617837.png)